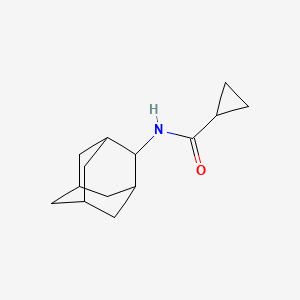
N-2-adamantylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantylcyclopropanecarboxamide, also known as ADX-71149, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-2-adamantylcyclopropanecarboxamide is a positive allosteric modulator of the mGluR2 receptor, which is involved in the regulation of glutamate neurotransmission. By binding to the receptor, this compound enhances the activity of mGluR2, leading to the inhibition of glutamate release. This results in a reduction in excitatory neurotransmission, which has been implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the enhancement of synaptic plasticity, and the improvement of cognitive function. It has also been shown to reduce anxiety-like behavior and attenuate drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-2-adamantylcyclopropanecarboxamide for lab experiments is its selectivity for the mGluR2 receptor, which reduces the potential for off-target effects. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, one limitation is the lack of clinical data, which makes it difficult to extrapolate the results of preclinical studies to humans.
Future Directions
There are several future directions for the study of N-2-adamantylcyclopropanecarboxamide, including the evaluation of its efficacy in clinical trials for various neurological and psychiatric disorders. Further studies are also needed to elucidate the mechanisms underlying its neuroprotective effects and to identify potential drug interactions. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-2-adamantylcyclopropanecarboxamide involves several steps, including the reaction of 2-bromoadamantane with cyclopropanecarboxylic acid, followed by amidation with ammonia. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
N-2-adamantylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Preclinical studies have shown that this compound can improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
N-(2-adamantyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(10-1-2-10)15-13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQCVXVIHFKLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

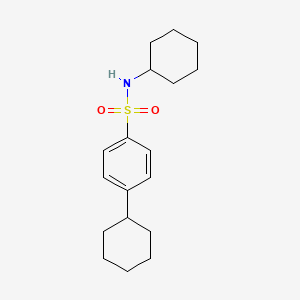
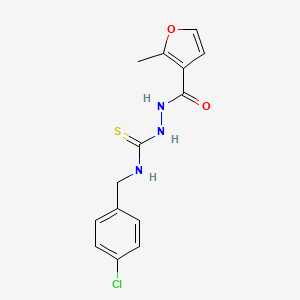
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
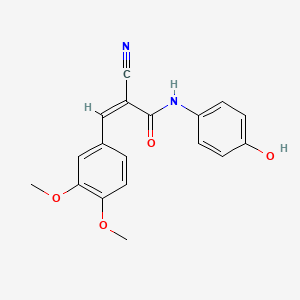
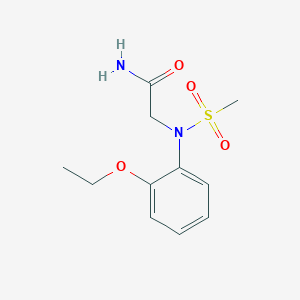
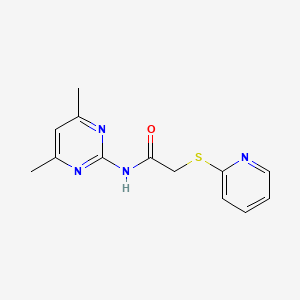
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
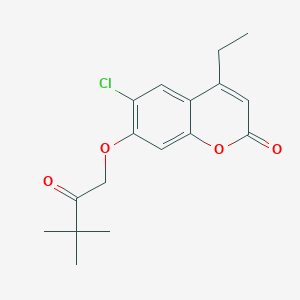

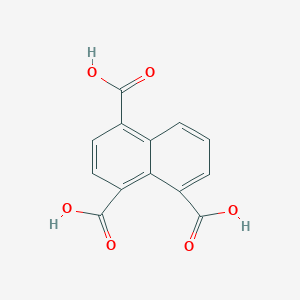
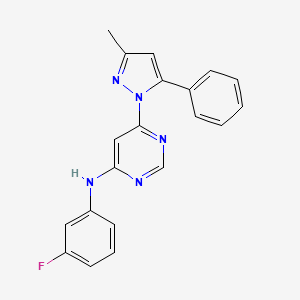

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)